Cas no 1245771-83-8 (3-1-(3-Methyl-4-nitro-1H-pyrazol-1-yl)ethyl-6,7,8,9-tetrahydro-5H-1,2,4triazolo4,3-aazepine)

3-1-(3-Methyl-4-nitro-1H-pyrazol-1-yl)ethyl-6,7,8,9-tetrahydro-5H-1,2,4triazolo4,3-aazepine structure
1245771-83-8 structure
Product name:3-1-(3-Methyl-4-nitro-1H-pyrazol-1-yl)ethyl-6,7,8,9-tetrahydro-5H-1,2,4triazolo4,3-aazepine
CAS No:1245771-83-8
MF:C13H18N6O2
Molecular Weight:290.321021556854
MDL:MFCD16345368
CID:4690966

3-1-(3-Methyl-4-nitro-1H-pyrazol-1-yl)ethyl-6,7,8,9-tetrahydro-5H-1,2,4triazolo4,3-aazepine 化学的及び物理的性質

名前と識別子

    • 3-[1-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
    • 3-(1-(3-Methyl-4-nitro-1H-pyrazol-1-yl)ethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
    • STL414574
    • T3985
    • 5H-1,2,4-triazolo[4,3-a]azepine, 6,7,8,9-tetrahydro-3-[1-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-
    • 3-1-(3-Methyl-4-nitro-1H-pyrazol-1-yl)ethyl-6,7,8,9-tetrahydro-5H-1,2,4triazolo4,3-aazepine
    • MDL: MFCD16345368
    • インチ: 1S/C13H18N6O2/c1-9-11(19(20)21)8-18(16-9)10(2)13-15-14-12-6-4-3-5-7-17(12)13/h8,10H,3-7H2,1-2H3
    • InChIKey: DOXJGTDWCFOOQX-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C(C)=NN(C=1)C(C)C1=NN=C2CCCCCN21)=O

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 21
  • 回転可能化学結合数: 2
  • 複雑さ: 389
  • トポロジー分子極性表面積: 94.4

3-1-(3-Methyl-4-nitro-1H-pyrazol-1-yl)ethyl-6,7,8,9-tetrahydro-5H-1,2,4triazolo4,3-aazepine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Ambeed
A969256-1g
3-(1-(3-Methyl-4-nitro-1H-pyrazol-1-yl)ethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
1245771-83-8 97%
1g
$267.0 2024-04-25
TRC
M063060-250mg
3-[1-(3-Methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
1245771-83-8
250mg
$ 275.00 2022-06-04
TRC
M063060-500mg
3-[1-(3-Methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
1245771-83-8
500mg
$ 450.00 2022-06-04
abcr
AB412955-500 mg
3-[1-(3-Methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
1245771-83-8
500MG
€254.60 2023-02-19
abcr
AB412955-1 g
3-[1-(3-Methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
1245771-83-8
1 g
€322.50 2023-07-19
abcr
AB412955-500mg
3-[1-(3-Methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine; .
1245771-83-8
500mg
€269.00 2025-02-20
A2B Chem LLC
AI15893-500mg
3-(1-(3-Methyl-4-nitro-1H-pyrazol-1-yl)ethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
1245771-83-8 >95%
500mg
$467.00 2024-04-20
TRC
M063060-1000mg
3-[1-(3-Methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
1245771-83-8
1g
$ 720.00 2022-06-04
abcr
AB412955-1g
3-[1-(3-Methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine; .
1245771-83-8
1g
€317.00 2025-02-20
A2B Chem LLC
AI15893-1g
3-(1-(3-Methyl-4-nitro-1H-pyrazol-1-yl)ethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
1245771-83-8 >95%
1g
$509.00 2024-04-20

3-1-(3-Methyl-4-nitro-1H-pyrazol-1-yl)ethyl-6,7,8,9-tetrahydro-5H-1,2,4triazolo4,3-aazepine 関連文献

3-1-(3-Methyl-4-nitro-1H-pyrazol-1-yl)ethyl-6,7,8,9-tetrahydro-5H-1,2,4triazolo4,3-aazepineに関する追加情報

Comprehensive Analysis of 3-1-(3-Methyl-4-nitro-1H-pyrazol-1-yl)ethyl-6,7,8,9-tetrahydro-5H-1,2,4triazolo4,3-aazepine (CAS No. 1245771-83-8)

The compound 3-1-(3-Methyl-4-nitro-1H-pyrazol-1-yl)ethyl-6,7,8,9-tetrahydro-5H-1,2,4triazolo4,3-aazepine (CAS No. 1245771-83-8) is a structurally complex heterocyclic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique combination of pyrazole and triazolodiazepine moieties makes it a promising candidate for various applications, particularly in drug discovery and material science. Researchers are increasingly exploring its potential as a kinase inhibitor or GABA receptor modulator, aligning with current trends in precision medicine and neurological therapeutics.

One of the most searched questions regarding this compound revolves around its synthetic pathway and structure-activity relationship (SAR). The presence of both nitro and methyl groups on the pyrazole ring suggests tunable electronic properties, which could influence binding affinity in biological systems. Recent studies highlight its potential role in addressing neurodegenerative disorders, a hot topic in 2024 due to the global rise in aging populations. Computational chemists are also investigating its molecular docking profiles against targets like tau proteins or amyloid-beta, which are central to Alzheimer's disease research.

From a green chemistry perspective, the environmental impact of synthesizing 1245771-83-8 is under scrutiny. Researchers are optimizing routes to minimize hazardous byproducts, reflecting the industry's shift toward sustainable synthesis. Analytical techniques such as HPLC-MS and NMR spectroscopy are critical for characterizing its purity, as impurities could affect its performance in high-throughput screening assays. The compound's logP value and aqueous solubility data—frequently searched parameters—are essential for predicting its bioavailability in drug development.

In material science, the triazolodiazepine core of this molecule exhibits intriguing photophysical properties. Its potential application in organic electronics, such as OLEDs or sensors, is being explored. The nitro group may serve as an electron-withdrawing component, enabling charge transport modulation—a key focus area for next-gen flexible electronics. Patent databases reveal growing interest in its derivatives for optoelectronic materials, coinciding with the surge in demand for wearable technology.

Regulatory aspects of CAS 1245771-83-8 remain a common query among industrial users. While not classified as hazardous, its REACH compliance status and toxicological profiles are being systematically evaluated. The compound's stability under various pH conditions (pH-dependent degradation) is another trending research topic, particularly for formulation scientists working on controlled-release systems. These studies align with the pharmaceutical industry's emphasis on QbD (Quality by Design) principles.

Emerging applications include its use as a catalytic intermediate in asymmetric synthesis. The chiral center in its structure makes it valuable for constructing enantioselective compounds, addressing the demand for single-enantiomer drugs. Recent publications discuss its role in cross-coupling reactions, a technique dominating modern organic synthesis. This versatility positions 3-1-(3-Methyl-4-nitro-1H-pyrazol-1-yl)ethyl-6,7,8,9-tetrahydro-5H-1,2,4triazolo4,3-aazepine as a multifunctional building block in medicinal chemistry.

For researchers investigating structure-property relationships, computational tools like DFT calculations provide insights into its conformational flexibility. The compound's HOMO-LUMO gap—a frequently searched metric—suggests potential redox activity, relevant for electrocatalysis studies. Collaboration between academia and industry is accelerating its development, with particular interest in fragment-based drug design (FBDD), where its scaffold could serve as a privileged structure.

In conclusion, 1245771-83-8 represents a compelling case study in interdisciplinary chemical research. Its dual utility in life sciences and advanced materials exemplifies the convergence of drug discovery and functional materials—a paradigm shaping 21st-century chemistry. Ongoing investigations into its biological targets and material properties ensure its relevance in addressing both current and future scientific challenges.

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Amadis Chemical Company Limited
(CAS:1245771-83-8)3-1-(3-Methyl-4-nitro-1H-pyrazol-1-yl)ethyl-6,7,8,9-tetrahydro-5H-1,2,4triazolo4,3-aazepine
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